2-Benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol is a complex organic compound with a unique structure that combines elements of benzofuran, furan, and hydroxypropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol typically involves a multi-step process. One common method is the Diels-Alder cycloaddition reaction between furan and maleic anhydride (furan-2,5-dione), followed by dehydration to form 2-Benzofuran-1,3-dione . The reaction conditions for the Diels-Alder reaction are usually mild, often performed at room temperature and solvent-free conditions, yielding high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve the oxidation of side-chain alkylbenzene or the air oxidation method, where benzene reacts with oxygen in the presence of a catalyst to form phthalic anhydride (2-Benzofuran-1,3-dione) . These methods are scalable and can produce large quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various anhydrides, alcohols, and substituted derivatives, which can be further utilized in different chemical processes and applications .
Wissenschaftliche Forschungsanwendungen
2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, unsaturated polyesters, and alkyd resins.
Wirkmechanismus
The mechanism of action of 2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a reactive intermediate, participating in various chemical reactions that lead to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic Anhydride: Similar in structure but lacks the hydroxypropoxy group.
Maleic Anhydride: Contains the furan-2,5-dione structure but does not have the benzofuran or hydroxypropoxy groups.
Propane-1,2-diol: A simpler compound with hydroxy groups but without the complex ring structures.
Uniqueness
2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of benzofuran, furan, and hydroxypropoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
51922-42-0 |
---|---|
Molekularformel |
C18H20O9 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C8H4O3.C6H14O3.C4H2O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H;7-8H,1-6H2;1-2H |
InChI-Schlüssel |
WXEYFOLJQAJASD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CO)COCCCO |
Verwandte CAS-Nummern |
51922-42-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.